molecular formula C9H7ClN2 B1349341 5-(3-chlorophenyl)-1H-pyrazole CAS No. 59843-69-5

5-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B1349341
CAS No.: 59843-69-5
M. Wt: 178.62 g/mol
InChI Key: HSZSUEDJQQWSHX-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted at the 5-position with a 3-chlorophenyl group. Its molecular formula is C₉H₇ClN₂, with an average molecular mass of 178.62 g/mol and a monoisotopic mass of 178.0297 g/mol . The 3-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and biological interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents , enzyme inhibitors , and other bioactive derivatives.

Crystallographic studies reveal that the pyrazole ring and its substituents adopt non-planar conformations, with dihedral angles between the pyrazole and aryl rings ranging from 45° to 53°, affecting intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzoyl compounds. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization under acidic or basic conditions to form the pyrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

    • React 3-chlorobenzoyl chloride with hydrazine hydrate in an organic solvent such as ethanol or methanol.
    • The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Step 2: Cyclization to Form Pyrazole Ring

    • The hydrazone intermediate is then cyclized by heating with a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
    • The reaction mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

  • Substitution Reactions

    • The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
  • Oxidation and Reduction Reactions

    • The pyrazole ring can undergo oxidation to form pyrazole N-oxides.
    • Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.
  • Coupling Reactions

    • The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products Formed

  • Substituted pyrazoles
  • Pyrazole N-oxides
  • Dihydropyrazole derivatives
  • Biaryl derivatives

Scientific Research Applications

Anti-inflammatory Applications

  • CDMPO : 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), a pyrazole derivative, exhibits anti-inflammatory properties in microglial cells . It can prevent neuronal and behavioral deficits in the MPTP mouse model of Parkinson's disease . The inhibition of the inflammatory response elicited by activated microglia could be an effective strategy to alleviate the progression of Parkinson's disease .
  • Analgesic Activity : Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids have demonstrated in vivo analgesic activity . All tested compounds displayed approximately equipotent analgesic activity to aspirin .

Anti-microbial and Anti-tubercular Applications

  • Anti-microbial properties : Pyrazole derivatives have demonstrated anti-microbial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Anti-tubercular properties : Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested in vitro for their anti-tubercular properties . Compound 4b showed promising results against MTB strain H37Rv .

Anti-viral Applications

  • ** ضد الفيروسات**: Substituted pyrazole derivatives have demonstrated promising antiviral activity against the hepatitis A virus and Herpes simplex virus type-1 . Compounds 1, 2, and 3 showed good activity .

Other Applications

  • Trypanocidal Activity : Pyrazole derivatives have been identified as potential Trypanosoma cruzi cysteine protease inhibitors . Compounds 3g , 3j , and 3m showed promising activity against intracellular amastigotes .
  • ACE Inhibition : Pyrazole derivatives have been investigated for potential activity as Angiotensin Converting Enzyme (ACE) inhibitors . One derivative showed effective ACE-inhibitory activity .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1H-pyrazole depends on its specific application and target:

  • Biological Targets

    • The compound may interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.
    • It can also bind to receptors, modulating their signaling pathways.
  • Molecular Pathways

    • The compound may affect cellular processes such as apoptosis, cell proliferation, and signal transduction.
    • It can influence the expression of genes involved in various physiological and pathological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole

  • Molecular Formula : C₁₇H₁₃ClF₃N₂O
  • Key Differences: The 4-chlorophenyl group enhances electron-withdrawing effects compared to the 3-chlorophenyl isomer.
  • Biological Relevance: Trifluoromethyl groups are known to enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, making this derivative a candidate for targeting enzymes like DHODH .

5-(3-Chloro-2-Thienyl)-1H-Pyrazole

  • Molecular Formula : C₇H₅ClN₂S
  • Key Differences : Replacement of the phenyl ring with a thienyl group introduces sulfur, altering electronic distribution and solubility. The compound exhibits a melting point of 112–114°C, higher than many phenyl-substituted analogs, suggesting stronger crystal lattice interactions .
  • Applications : Thienyl groups are common in materials science due to their conjugated systems, though this derivative’s bioactivity remains underexplored.

Functional Group Modifications

1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

  • Molecular Formula : C₁₀H₁₀ClN₃
  • Key Differences : The addition of a methyl group and an amine at the 3- and 5-positions, respectively, introduces hydrogen-bonding capability. This enhances interactions with biological targets like carbonic anhydrase IX .
  • Synthetic Utility : The amine group allows for further functionalization via amide coupling or Schiff base formation .

Ethyl 2-{[5-(3-Chlorophenyl)-1H-Pyrazol-3-Yl]oxy}acetate

  • Molecular Formula : C₁₃H₁₃ClN₂O₃
  • Key Differences : The ethoxyacetate side chain increases hydrophilicity and serves as a prodrug moiety for controlled release. This derivative’s anti-inflammatory activity is comparable to celecoxib but with a safer ulcerogenic profile (ulcer index = 2.10–4.27) .

Anti-Inflammatory Activity

  • 5-(3-Chlorophenyl)-1H-Pyrazole Derivatives : Compounds like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde show potent prostaglandin inhibition (IC₅₀ ≈ 2.5–5 mg/kg) with low ulcerogenicity, outperforming traditional NSAIDs .

Enzyme Inhibition

  • DHODH Inhibitors: Pyrazole derivatives with phenoxy and cyclopropyl groups (e.g., 8o–8q) exhibit nanomolar inhibition of human dihydroorotate dehydrogenase (DHODH), critical for autoimmune disease treatment. The 3-chlorophenyl group’s orientation may hinder optimal binding compared to bulkier substituents .

Biological Activity

5-(3-Chlorophenyl)-1H-pyrazole is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

Overview of this compound

This compound is a pyrazole derivative characterized by the presence of a chlorophenyl group. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various pyrazole derivatives, including this compound, which were tested against multiple bacterial strains. The results demonstrated that this compound showed notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, one study reported that derivatives of this compound exhibited up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of this compound has also garnered attention. It has been found to induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including the MAPK pathway. This pathway is crucial for regulating cell proliferation and survival, making it a target for cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can enhance cognitive functions.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation and associated tissue damage .
  • Cell Signaling Pathways : The compound influences key signaling pathways involved in cell survival and apoptosis, making it a candidate for further cancer research .

Case Studies and Research Findings

StudyFocusKey Findings
Selvam et al. (2014)Anti-inflammatory activityCompounds showed up to 85% TNF-α inhibition at 10 µM concentration .
Burguete et al. (2018)Antimicrobial effectsDemonstrated significant activity against E. coli and S. aureus; essential for developing new antibiotics .
Chovatia et al. (2018)Anticancer propertiesInduced apoptosis in cancer cells via MAPK pathway modulation .

Future Directions

The promising biological activities of this compound highlight its potential as a lead compound for drug development. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-chlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl derivatives. For example, 5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-ol can be synthesized by reacting hydrazine derivatives with 3-chlorophenyl-substituted diketones . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., acetic acid). Yield improvements are achieved via microwave-assisted synthesis or by isolating intermediates to reduce side reactions. Characterization via NMR and IR confirms regioselectivity .

Q. How can tautomerism in this compound derivatives affect structural analysis?

Methodological Answer: Tautomerism arises from proton exchange between pyrazole ring nitrogen atoms (N1 and N2), leading to coexisting 3-(3-chlorophenyl) and 5-(3-chlorophenyl) tautomers. X-ray crystallography (using SHELX software ) reveals distinct dihedral angles (10–20°) between the pyrazole and phenyl rings, impacting hydrogen-bonding networks. Solid-state NMR and differential scanning calorimetry (DSC) can detect tautomeric populations, while DFT calculations predict stability trends .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and tautomeric forms (e.g., chemical shifts at δ 6.5–8.5 ppm for aromatic protons).
  • IR : Stretching vibrations at 1600–1500 cm1^{-1} confirm pyrazole ring presence.
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ions (e.g., [M+H]+^+ at m/z 209.03 for C9_9H6_6ClN2_2) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H···N interactions) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer: Docking studies (e.g., AutoDock Vina, Schrödinger Suite) model interactions between the pyrazole core and target proteins (e.g., carbonic anhydrase IX ). Key steps:

Prepare ligand libraries with optimized geometries (using Gaussian09 at B3LYP/6-31G* level).

Dock into active sites (e.g., PDB ID 3IAI) using flexible residue sampling.

Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
Results correlate with in vitro assays (e.g., IC50_{50} values for enzyme inhibition) .

Q. What strategies resolve contradictions in biological activity data for tautomeric pyrazole derivatives?

Methodological Answer:

  • Tautomer-Specific Synthesis : Use protecting groups (e.g., Boc) to isolate individual tautomers.
  • Biological Assays : Compare activity of pure tautomers in cell-based models (e.g., cancer cell lines).
  • Crystallographic Analysis : Co-crystallize derivatives with target enzymes to identify binding modes .
    For example, 5-(3-chlorophenyl) tautomers may show higher affinity for prostaglandin synthase due to steric alignment .

Q. How are hazardous intermediates managed during large-scale synthesis of this compound?

Methodological Answer:

  • Safety Protocols : Use fume hoods and PPE for handling chlorinated precursors (e.g., 3-chlorophenylboronic acid).
  • Waste Neutralization : Quench reactive intermediates (e.g., bromoacetates) with sodium bicarbonate.
  • Process Optimization : Replace volatile solvents (DMF) with ionic liquids to reduce toxicity .

Q. What experimental designs evaluate the pharmacological potential of this compound in stress-related disorders?

Methodological Answer:

  • In Vivo Models : Use murine stress tests (e.g., forced swim or chronic unpredictable stress) to assess anxiolytic effects.
  • Biomarker Analysis : Measure cortisol levels (ELISA) and neurotransmitter profiles (HPLC).
  • Target Validation : Knockout studies (CRISPR/Cas9) on stress-related receptors (e.g., glucocorticoid receptor) .

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSUEDJQQWSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370955
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-69-5
Record name 3-(3-Chlorophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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